molecular formula C8H20Cl2N2 B8178377 (R)-N,N-Dimethyl-3-piperidinemethanamine dihydrochloride

(R)-N,N-Dimethyl-3-piperidinemethanamine dihydrochloride

Cat. No.: B8178377
M. Wt: 215.16 g/mol
InChI Key: KKIHUFVKZOTRSS-YCBDHFTFSA-N
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Description

®-N,N-Dimethyl-3-piperidinemethanamine dihydrochloride is a chiral amine compound that features a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential applications in drug development and synthesis. The presence of the piperidine ring, a common structural motif in many pharmacologically active compounds, enhances its relevance in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N,N-Dimethyl-3-piperidinemethanamine dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be derived from cyclohexanone.

    Formation of the Piperidine Ring: Cyclohexanone undergoes a series of reactions, including condensation with methyl bromoacetate and subsequent N-deprotection, leading to the formation of the piperidine ring.

    Introduction of the Dimethylamino Group: The piperidine ring is then functionalized with a dimethylamino group through reductive amination using formaldehyde and dimethylamine.

    Chirality Induction: The chiral center is introduced using chiral auxiliaries or catalysts to ensure the desired ®-enantiomer is obtained.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-N,N-Dimethyl-3-piperidinemethanamine dihydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key steps include:

    Bulk Synthesis: Large-scale synthesis of the piperidine ring and subsequent functionalization.

    Purification: Use of crystallization, distillation, and chromatography techniques to achieve high purity.

    Quality Control: Rigorous testing to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

®-N,N-Dimethyl-3-piperidinemethanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to secondary or primary amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Secondary or primary amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

®-N,N-Dimethyl-3-piperidinemethanamine dihydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential use in developing new drugs.

    Industry: Utilized in the production of fine chemicals and intermediates.

Mechanism of Action

The mechanism of action of ®-N,N-Dimethyl-3-piperidinemethanamine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s piperidine ring allows it to fit into binding sites, where it can modulate biological activity. The dimethylamino group enhances its binding affinity and selectivity, leading to desired pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler analog without the dimethylamino group.

    N-Methylpiperidine: Contains a single methyl group on the nitrogen atom.

    N,N-Dimethylpiperidine: Lacks the methanamine group.

Uniqueness

®-N,N-Dimethyl-3-piperidinemethanamine dihydrochloride is unique due to its chiral center and the presence of both the dimethylamino and methanamine groups. These features contribute to its distinct pharmacological profile and make it a valuable compound in drug development and research.

Properties

IUPAC Name

N,N-dimethyl-1-[(3R)-piperidin-3-yl]methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c1-10(2)7-8-4-3-5-9-6-8;;/h8-9H,3-7H2,1-2H3;2*1H/t8-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKIHUFVKZOTRSS-YCBDHFTFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCCNC1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C[C@@H]1CCCNC1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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